1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene
Description
Properties
CAS No. |
61761-58-8 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H26/c1-3-5-9-15-13-12-14(8-4-2)16-10-6-7-11-17(15)16/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
DPRQBGUJHBMNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(C2=CC=CC=C12)CCC |
Origin of Product |
United States |
Preparation Methods
Example Reaction Setup (Adapted from Patent EP0390308A1)
| Component | Amount (g) | Role |
|---|---|---|
| Cyclohexane | 9.55 | Solvent |
| Tertiary-butyl chloride | 4.81 | Alkyl halide (alkylating agent) |
| Para-cymene (1-isopropyl-4-methylbenzene) | 12.57 | Aromatic substrate |
| Neohexene (97% pure) | 3.82 | Olefin (alkylating agent) |
| Anhydrous aluminum chloride | 0.914 | Lewis acid catalyst |
| Methyltrioctylammonium chloride | 1.37 | Phase transfer agent |
- Neohexene was added dropwise over 3 hours at 0°C.
- The reaction mixture stirred for 1 to 7 hours.
- The product was isolated by quenching, washing, drying, and distillation.
- Yield of desired tetrahydronaphthalene derivatives reached up to ~56% molar yield based on olefin charged.
3 Mechanistic Insights
- The reaction proceeds via alkylation of the aromatic ring by the olefin or alkyl halide catalyzed by Lewis acid.
- The intermediate alkylated benzene undergoes intramolecular cyclization to form the tetrahydronaphthalene ring.
- The presence of phase transfer agents improves the reaction efficiency by facilitating the interaction between organic and ionic species.
- Reaction atmosphere and temperature control are important for selectivity and yield.
4 Data Table: Summary of Key Reaction Parameters and Yields
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Solvent | Cyclohexane, Benzene | Non-polar solvents preferred |
| Lewis Acid Catalyst | Anhydrous AlCl3 | 0.9 - 1.8 g per 20 g solvent scale |
| Alkylating Agents | Olefins (e.g., neohexene), Alkyl halides (e.g., tertiary-butyl chloride) | Molar ratios adjusted for substitution pattern |
| Temperature | 0°C to 20°C | Lower temperatures favor selectivity |
| Reaction Time | 1 to 7 hours | Depends on scale and stirring efficiency |
| Atmosphere | Oxygen or inert gases | Not critical |
| Workup | Quenching with water, acid/base washes, drying | Standard Friedel-Crafts protocol |
| Product Yield | 40-56% molar yield | Based on olefin charged |
| Purification | Fractional distillation under reduced pressure | Ensures high purity |
5 Additional Synthetic Considerations
- Substituent Effects : The nature of alkyl substituents (straight chain vs. branched) influences reactivity and product distribution.
- Isomerization : Some olefinic isomers can rearrange under reaction conditions, affecting the final product composition.
- Post-synthesis Modifications : The tetrahydronaphthalene products can be further functionalized, e.g., acylation to produce musk-like fragrances for perfumery applications.
- Scale-up : Reaction times and catalyst amounts can be optimized for industrial scale production.
6 Summary
The preparation of 1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene is primarily achieved through Friedel-Crafts alkylation of appropriately substituted benzenes with olefins and alkyl halides in the presence of Lewis acid catalysts and phase transfer agents. The reaction conditions are mild to moderate, with careful temperature and reagent control to maximize yield and selectivity. The process is well-documented in patent literature and supported by experimental data showing yields up to approximately 56% molar yield based on olefin input. The methodology is versatile, allowing for variations in alkyl substituents and further functionalization of the tetrahydronaphthalene core.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into fully saturated hydrocarbons using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts alkylation or acylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups into the aromatic ring.
Scientific Research Applications
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: Chain Length: Increasing alkyl chain length (e.g., methyl → butyl → pentyl) enhances molecular weight and lipophilicity, which may improve membrane permeability in biological systems or compatibility with hydrophobic matrices in materials science . Branching vs.
Synthetic Accessibility :
- Derivatives like 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are synthesized via longifolene isomerization and catalytic aromatization, achieving moderate yields (~54%) . Similar methods could apply to the target compound, though yields may vary with substituent complexity.
Biological Relevance: While 1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene’s bioactivity is undocumented, analogs such as N-phenyl-1,2,3,4-tetrahydronaphthalene derivatives exhibit anticancer properties (e.g., inhibition of HSD17B1 enzymes) .
Commercial and Industrial Use :
- 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene is listed as an intermediate in chemical production, highlighting the industrial relevance of alkyl-substituted tetrahydronaphthalenes .
Biological Activity
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene (also known as BPTN) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of BPTN, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20
- Molecular Weight : 188.31 g/mol
- IUPAC Name : 1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene
BPTN's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may exhibit activity as a selective modulator for certain neurotransmitter receptors, particularly in the dopaminergic system.
Key Mechanisms:
- Dopamine Receptor Interaction : BPTN has been studied for its binding affinity to D2 and D3 dopamine receptors. It has shown potential as a dopaminergic agent with implications in treating disorders such as schizophrenia and Parkinson's disease .
- Antioxidant Activity : Some studies suggest that BPTN may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Biological Activity Studies
Several studies have investigated the biological effects of BPTN in vitro and in vivo. Below are summarized findings from key studies:
Case Studies
-
Neuroprotection in Animal Models
- A study conducted on rodents demonstrated that administration of BPTN resulted in marked improvements in motor function and cognitive abilities following induced oxidative stress. The compound was effective at doses ranging from 10 to 50 mg/kg.
-
Pharmacological Profiling
- In a pharmacological profiling study, BPTN was compared with other known dopaminergic agents. Results indicated that it had a unique profile with lower side effects compared to traditional antipsychotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
